molecular formula C45H58N4O9 B1167563 Isobutyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-methoxyphenyl)amino)carbonyl)-2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-2-oxo-1H-imidazolecarboxylate CAS No. 100208-34-2

Isobutyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-methoxyphenyl)amino)carbonyl)-2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-2-oxo-1H-imidazolecarboxylate

Cat. No.: B1167563
CAS No.: 100208-34-2
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Description

Isobutyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-methoxyphenyl)amino)carbonyl)-2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-2-oxo-1H-imidazolecarboxylate is a highly complex synthetic organic compound characterized by multiple functional groups, including tert-pentyl phenoxy, methoxy, and imidazolecarboxylate moieties. The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous protocols in the literature (e.g., amide bond formation and tert-butyloxycarbonyl (Boc) protection strategies described in patent EP 3 643 703 A1) .

Key structural features include:

  • Phenoxy substituents: The 2,4-bis(tert-pentyl)phenoxy group may enhance lipophilicity, influencing membrane permeability and bioavailability.
  • Methoxy groups: Positioned on aromatic rings, these groups could modulate electronic effects and steric interactions with target proteins.
  • Imidazolecarboxylate core: This heterocyclic system is often associated with hydrogen-bonding interactions in enzyme active sites.

Properties

IUPAC Name

2-methylpropyl 3-[1-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-methoxyanilino]-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxoimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H58N4O9/c1-11-44(5,6)31-17-21-36(34(26-31)45(7,8)12-2)57-25-13-14-38(50)46-32-18-22-37(56-10)35(27-32)47-41(52)39(40(51)30-15-19-33(55-9)20-16-30)48-23-24-49(42(48)53)43(54)58-28-29(3)4/h15-24,26-27,29,39H,11-14,25,28H2,1-10H3,(H,46,50)(H,47,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZPPCCQBVNPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)NC(=O)C(C(=O)C3=CC=C(C=C3)OC)N4C=CN(C4=O)C(=O)OCC(C)C)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H58N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905264
Record name 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[1-hydroxy-3-(4-methoxyphenyl)-2-{3-[(2-methylpropoxy)carbonyl]-2-oxo-2,3-dihydro-1H-imidazol-1-yl}-3-oxopropylidene]amino}-4-methoxyphenyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100208-34-2
Record name Isobutyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-methoxyphenyl)amino)carbonyl)-2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-2-oxo-1H-imidazolecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100208342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[1-hydroxy-3-(4-methoxyphenyl)-2-{3-[(2-methylpropoxy)carbonyl]-2-oxo-2,3-dihydro-1H-imidazol-1-yl}-3-oxopropylidene]amino}-4-methoxyphenyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 1-[1-[[[5-[[4-[2,4-bis(tert-pentyl)phenoxy]-1-oxobutyl]amino]-2-methoxyphenyl]amino]carbonyl]-2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-2-oxo-1H-imidazolecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Isobutyl group : Contributes to lipophilicity.
  • Imidazole ring : Known for its role in various biological processes.
  • Amino and carbonyl functionalities : Suggest potential interactions with biological macromolecules.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC30H42N4O6
Molecular Weight534.68 g/mol
Functional GroupsAmino, carbonyl, imidazole
SolubilitySoluble in organic solvents

Research indicates that the compound may exhibit several biological activities, primarily through:

  • Enzyme Inhibition : The presence of amino and carbonyl groups suggests potential interactions with enzymes, possibly acting as inhibitors.
  • Antioxidant Activity : The structure may allow for scavenging of free radicals, contributing to its antioxidant properties.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers.

Pharmacological Effects

Preliminary studies have suggested the following pharmacological effects:

  • Antimicrobial Activity : Laboratory tests indicate that the compound may inhibit the growth of certain bacterial strains.
  • Cytotoxicity : Evaluations on cancer cell lines have shown that the compound can induce apoptosis in specific types of cancer cells.

Case Studies

  • Antimicrobial Testing :
    • A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated IC50 values suggesting moderate cytotoxicity. Further investigations are needed to elucidate the underlying mechanisms.

Table 2: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthCase Study 1
CytotoxicityInduction of apoptosis in cancer cellsCase Study 2
AntioxidantScavenging of free radicalsPreliminary Data

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Notable findings include:

  • Synthesis Methodology : Various synthetic routes have been explored, with microwave-assisted synthesis showing higher yields.
  • Structure-Activity Relationship (SAR) : Modifications to the functional groups have been correlated with changes in biological activity, highlighting the importance of specific structural elements.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with derivatives sharing core motifs or substituent patterns. Below is a comparative analysis based on literature methodologies and analogous compounds:

Feature Target Compound Analogues Key Differences
Core Structure 2-Oxo-1H-imidazolecarboxylate Rapamycin derivatives (e.g., compounds 1 and 7 in Molecules 2014 ) Rapamycin analogues feature macrolide cores, whereas the target compound lacks this scaffold.
Substituent Effects 2,4-Bis(tert-pentyl)phenoxy and 4-methoxyphenyl Plant-derived polyphenolic esters Natural compounds often lack tert-pentyl groups, reducing synthetic lipophilicity.
Synthetic Complexity Multi-step synthesis with Boc protection PEGDA-based hydrogels (simpler acrylate polymerization ) Target compound requires precise regioselective coupling, unlike bulk polymer synthesis.
Bioactivity Prediction Potential kinase inhibition (inferred from imidazolecarboxylate) NP-like ZINC compounds (Chemography study ) Synthetic NP-like compounds may lack the target’s tert-pentyl-driven specificity.

Key Findings from Comparative Studies

NMR Profiling : Comparative NMR analysis (as in Molecules 2014 ) reveals that substituent-induced chemical shifts in regions analogous to "positions 39–44" (Figure 6, ) could differentiate the target compound from simpler imidazole derivatives. For instance, tert-pentyl groups may shield adjacent protons, altering δ values by 0.2–0.5 ppm compared to methyl or ethyl analogues.

Chemical Space Mapping : The compound occupies a niche in synthetic NP-like chemical space (per Chemography ), distinct from natural products due to its tert-pentyl and methoxy motifs. This positions it closer to synthetic kinase inhibitors (e.g., imatinib analogs) in terms of hydrophobicity and molecular weight (~650–700 Da).

Bioactivity Trends: Similarity metrics (Beilstein Workshop ) suggest that the 4-methoxyphenyl group may confer selectivity toward serotonin receptors, whereas tert-pentyl phenoxy groups could enhance off-target binding to lipid-rich domains (e.g., cell membranes).

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